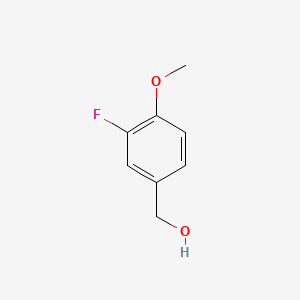3-Fluoro-4-methoxybenzyl alcohol
CAS No.: 96047-32-4
Cat. No.: VC2333077
Molecular Formula: C8H9FO2
Molecular Weight: 156.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 96047-32-4 |
|---|---|
| Molecular Formula | C8H9FO2 |
| Molecular Weight | 156.15 g/mol |
| IUPAC Name | (3-fluoro-4-methoxyphenyl)methanol |
| Standard InChI | InChI=1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 |
| Standard InChI Key | HHWYYUUOGAUCKX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CO)F |
| Canonical SMILES | COC1=C(C=C(C=C1)CO)F |
Introduction
Chemical Identity and Structure
Basic Identification
3-Fluoro-4-methoxybenzyl alcohol is a small organic molecule with the IUPAC name (3-fluoro-4-methoxyphenyl)methanol . This compound has a clear chemical identity established through various systematic identifiers and structural representations, allowing for unambiguous identification in scientific and commercial contexts. The compound's CAS registry number is 96047-32-4, which serves as a unique identifier in chemical databases and regulatory documentation . The molecular formula is C8H9FO2, representing the exact atomic composition of the molecule with eight carbon atoms, nine hydrogen atoms, one fluorine atom, and two oxygen atoms .
Structural Features and Representations
The compound possesses a benzene ring core with three key substituents: a fluorine atom at the 3-position (meta), a methoxy group (-OCH3) at the 4-position (para), and a hydroxymethyl group (-CH2OH) attached to the 1-position . This structural arrangement gives the molecule distinct chemical properties and reactivity patterns. For digital chemical information systems, the compound can be represented using the SMILES notation: COC1=C(C=C(C=C1)CO)F, which encodes its structural features in a linear string format . The InChI Key HHWYYUUOGAUCKX-UHFFFAOYSA-N provides another standardized structural identifier used in chemical databases .
Alternative Names and Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts, including:
-
3-Fluoro-4-methoxyphenyl methanol
-
3-Fluoro-4-methoxybenzylalcohol
-
2-Fluoro-4-hydroxymethyl anisole
-
Benzenemethanol,3-fluoro-4-methoxy
-
3-Fluoranyl-4-methoxy-phenyl methanol
These synonyms reflect different naming conventions and historical nomenclature patterns in organic chemistry.
Physical and Chemical Properties
Chemical Properties and Reactivity
The chemical behavior of 3-fluoro-4-methoxybenzyl alcohol is determined by its functional groups and their interaction. The hydroxyl group of the benzyl alcohol moiety confers typical alcohol reactivity, making it susceptible to oxidation, esterification, and other transformations common to primary alcohols. The methoxy group contributes electron-donating effects to the aromatic system, while the fluoro substituent introduces electron-withdrawing inductive effects. This combination creates an electronic distribution that influences the reactivity patterns and stability of the compound.
The presence of the fluorine atom introduces specific properties characteristic of organofluorine compounds, including increased metabolic stability in biological systems and altered hydrogen bonding capabilities. The hydroxyl group's ability to participate in hydrogen bonding contributes to the compound's solubility in polar solvents and its interaction with biological macromolecules, which may be relevant for pharmaceutical applications.
Applications and Research Relevance
Pharmaceutical Intermediate
The primary application of 3-fluoro-4-methoxybenzyl alcohol appears to be as a synthetic intermediate in pharmaceutical chemistry. Fluorinated aromatic compounds have gained significant importance in medicinal chemistry due to the unique properties that fluorine substitution confers to drug molecules. These properties include:
-
Enhanced metabolic stability against oxidative degradation
-
Increased lipophilicity and membrane permeability
-
Modulation of pKa values of neighboring functional groups
-
Alteration of binding affinity through electronic effects and hydrogen bonding
The specific substitution pattern in 3-fluoro-4-methoxybenzyl alcohol provides a useful scaffold for developing biologically active compounds with tailored pharmacokinetic and pharmacodynamic properties. The hydroxyl group offers a convenient handle for further functionalization, allowing incorporation into more complex molecular structures through various chemical transformations.
Chemical Building Block in Materials Science
Beyond pharmaceutical applications, fluorinated aromatic compounds similar to 3-fluoro-4-methoxybenzyl alcohol have applications in materials science, particularly in the development of liquid crystals, specialty polymers, and advanced materials with specific electronic or optical properties. The presence of fluorine often contributes to thermal stability, chemical resistance, and unique physical properties in material applications.
Related Compounds and Structural Isomers
Positional Isomers
A significant structural isomer of 3-fluoro-4-methoxybenzyl alcohol is 4-fluoro-3-methoxybenzyl alcohol (CAS: 128495-45-4), in which the positions of the fluoro and methoxy substituents are interchanged . This positional isomer possesses distinct physical and chemical properties due to the altered electronic distribution and steric environment around the aromatic ring. The structural differences between these isomers can lead to significant variations in their biological activity, reactivity patterns, and application profiles.
Synthetic Precursors and Derivatives
3-Methoxy-4-fluorobenzaldehyde represents an important synthetic precursor to 3-fluoro-4-methoxybenzyl alcohol, connected through a simple reduction transformation . The aldehyde derivative maintains the same substitution pattern on the aromatic ring but features a more reactive carbonyl functionality instead of the hydroxyl group. This aldehyde serves as a versatile intermediate in various synthetic pathways leading to more complex molecules containing the 3-fluoro-4-methoxy aromatic motif.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume